molecular formula C5H11NO B3048254 Oxazolidine, 2-ethyl- CAS No. 16250-71-8

Oxazolidine, 2-ethyl-

Cat. No.: B3048254
CAS No.: 16250-71-8
M. Wt: 101.15 g/mol
InChI Key: AVJIQBUUPACBPG-UHFFFAOYSA-N
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Description

Oxazolidine, 2-ethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is a derivative of oxazolidine, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both nitrogen and oxygen atoms in the ring imparts unique chemical properties to oxazolidine, 2-ethyl-, making it a valuable compound for scientific research and industrial applications.

Safety and Hazards

While oxazolidines are generally considered safe, precautions should be taken during handling and synthesis. Consult relevant safety data sheets and follow standard laboratory safety practices .

Future Directions

  • Materials Science : Investigating oxazoline-based polymers and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine, 2-ethyl- can be synthesized through several methods. One common approach involves the reaction of β-amino alcohols with aldehydes or ketones under acidic or basic conditions. This cyclization reaction forms the oxazolidine ring. Another method involves the use of nitriles and β-amino alcohols in the presence of a Lewis acid catalyst under microwave irradiation . The reaction conditions typically include mild temperatures and short reaction times, making the process efficient and scalable.

Industrial Production Methods

In industrial settings, oxazolidine, 2-ethyl- is often produced using continuous flow processes. These methods involve the use of packed reactors containing catalysts such as manganese dioxide, which facilitate the cyclization and oxidation reactions required to form the oxazolidine ring . The use of continuous flow processes allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 2-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidine, 2-ethyl- can lead to the formation of oxazoles, while reduction can yield amines or alcohols depending on the extent of the reduction.

Mechanism of Action

The mechanism of action of oxazolidine, 2-ethyl- varies depending on its application. In antimicrobial applications, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication. In other applications, the mechanism of action may involve interactions with specific enzymes or receptors, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds contain a similar five-membered ring structure but with a carbonyl group at the 2-position.

    Oxazolines: These compounds have a similar ring structure but with a double bond between the nitrogen and carbon atoms.

    Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.

Uniqueness

Oxazolidine, 2-ethyl- is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-ethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJIQBUUPACBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338748
Record name Oxazolidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-71-8
Record name Oxazolidine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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